Magnesium sulfate

Description

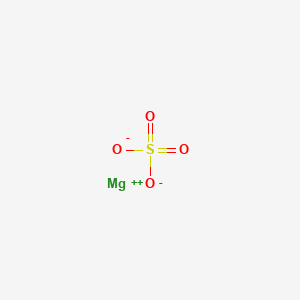

Structure

2D Structure

Properties

IUPAC Name |

magnesium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNNHWWHGAXBCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSO4, MgO4S | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-99-8 (heptahydrate) | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042105 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with a bitter, saline taste; [ICSC], HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER. | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 2 PARTS H2O AT 20 °C /TRIHYDRATE/, In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin, Soluble in glycerol, In water, 360 g/l @ 20 °C, Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C., Solubility in water, g/100ml at 20 °C: 30 (good) | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66 g/cu cm, Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/, 2.66 g/cm³ | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystalline solid, Orthorhombic crystals, Opaque powder | |

CAS No. |

7487-88-9, 18939-43-0, 68081-97-0 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, magnesium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML30MJ2U7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes @ 1124 °C | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Indispensable Role of Magnesium Sulfate in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium, delivered often as magnesium sulfate, is a cornerstone of cellular bioenergetics and signaling, acting as a critical cofactor in over 600 enzymatic reactions and an activator for an additional 200. Its fundamental role in stabilizing adenosine triphosphate (ATP), the primary energy currency of the cell, and facilitating phosphoryl transfer reactions makes it indispensable for a vast array of metabolic processes. This technical guide delves into the core mechanisms of magnesium's enzymatic modulation, provides quantitative data on its effects, outlines detailed experimental protocols for its study, and visualizes its involvement in key signaling pathways.

Core Mechanisms of Magnesium in Enzyme Catalysis

Magnesium ions (Mg²⁺) primarily exert their influence on enzymatic reactions through several key mechanisms:

-

ATP Complexation: The vast majority of intracellular ATP exists as a complex with Mg²⁺ (MgATP). This chelation neutralizes some of the negative charges on the phosphate groups of ATP, making the phosphorus atoms more susceptible to nucleophilic attack. This is crucial for the activity of kinases , enzymes that transfer a phosphate group from ATP to a substrate.

-

Enzyme Activation: Mg²⁺ can bind directly to the enzyme, often at the active site, inducing a conformational change that enhances its catalytic efficiency. This allosteric activation can increase the enzyme's affinity for its substrate or optimize the orientation of catalytic residues.

-

Substrate Binding: In some cases, Mg²⁺ acts as a bridge between the enzyme and the substrate, facilitating the proper positioning of the substrate within the active site for catalysis.

-

Stabilization of Transition States: By coordinating with negatively charged intermediates, such as enolates or phosphate groups, Mg²⁺ can stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate.[1]

Quantitative Impact of Magnesium on Enzyme Kinetics

The concentration of this compound can significantly influence the kinetic parameters of an enzyme, namely the Michaelis constant (K_m) and the maximum velocity (V_max). The optimal magnesium concentration is enzyme-dependent and crucial for achieving maximal catalytic activity.

| Enzyme | Organism/Tissue | Substrate(s) | Optimal Mg²⁺ Concentration | Effect on K_m | Effect on V_max | Reference(s) |

| Pyruvate Kinase | Rabbit Skeletal Muscle | ADP, Phosphoenolpyruvate | 10-25 mM (in the absence of ATP) | Varies with Mg²⁺ concentration | Increases with Mg²⁺ up to optimal concentration, then may decrease | [2] |

| Cyclin-Dependent Kinase 2 (CDK2) | Human | ATP, Histone H1 | Biphasic dependence, requires two Mg²⁺ ions for optimal activity | - | Increases with Mg²⁺ | [3] |

| IL-2-inducible T cell Kinase (ITK) | Human | ATP, Substrate peptide | Follows Michaelis-Menten kinetics with a K_m for Mg²⁺ of ~0.7 mM | - | Increases with Mg²⁺ | [4] |

| Glycogen Synthase D | Bovine Heart | UDP-glucose, Glucose 6-phosphate | A_1/2 ≈ 4 mM | Little to no effect on K_m for UDP-glucose | Increases V_max | [5] |

| Glucokinase | Rat Pancreatic Islet | Glucose, ATP | - | Similar K_m in fetal and adult islets (7.4 vs 7.7 mmol/l) | V_max increases with glucose concentration |

Note: The relationship between magnesium concentration and enzyme activity is often complex. For some enzymes, excessively high concentrations of magnesium can be inhibitory.[6]

Experimental Protocols for Determining the Role of Magnesium

Investigating the influence of this compound on an enzymatic reaction typically involves a series of kinetic assays. Below is a detailed protocol for a spectrophotometric-based assay.

General Spectrophotometric Assay to Determine Magnesium Dependency

This protocol outlines a general method to assess the effect of varying this compound concentrations on the activity of a dehydrogenase or a kinase coupled to a dehydrogenase reaction, where the change in absorbance of NAD(P)H is monitored.

Materials:

-

Purified enzyme of interest

-

Substrate(s) for the enzyme

-

Nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Coupling enzyme (if necessary, e.g., glucose-6-phosphate dehydrogenase for a hexokinase assay)

-

Reaction buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme

-

This compound (MgSO₄) stock solution (e.g., 1 M)

-

Chelating agent (e.g., EDTA) stock solution (optional, for creating a "zero" magnesium condition)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a reaction buffer at the desired pH and ionic strength.

-

Prepare stock solutions of substrates, NAD(P)⁺, and coupling enzyme (if applicable) in the reaction buffer.

-

Prepare a series of dilutions of the MgSO₄ stock solution in the reaction buffer to achieve the desired final concentrations in the assay (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20, 50 mM). For the "zero" magnesium condition, a small amount of EDTA can be added to chelate any trace metal ions, followed by the addition of a slight excess of other divalent cations that do not interfere with the reaction to ensure the effect is specific to magnesium.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, set up the reaction mixtures. A typical reaction mixture (e.g., 200 µL) would include:

-

Reaction buffer

-

Substrate(s) at a fixed, saturating concentration

-

NAD(P)⁺ at a fixed concentration

-

Coupling enzyme (if necessary)

-

Varying concentrations of MgSO₄

-

-

Include control wells/cuvettes without the primary enzyme to account for any background reaction.

-

Pre-incubate the reaction mixtures at the optimal temperature for the enzyme for 5-10 minutes.

-

-

Initiation of Reaction and Data Collection:

-

Initiate the reaction by adding a fixed amount of the purified enzyme of interest to each well/cuvette.

-

Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the change in absorbance at 340 nm over time. The production of NAD(P)H results in an increase in absorbance at this wavelength.

-

Collect data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each magnesium concentration from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocity (V₀) as a function of the this compound concentration.

-

Determine the optimal magnesium concentration that yields the maximum enzyme activity.

-

To determine the K_m for magnesium, keep the substrates at saturating concentrations and vary the magnesium concentration. The data can be fitted to the Michaelis-Menten equation.

-

Magnesium in Cellular Signaling Pathways

Magnesium-dependent enzymes, particularly kinases, are integral components of numerous signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus. Magnesium is essential for the activity of the kinases within this pathway, such as Raf, MEK, and ERK, which all require MgATP as a substrate for their phosphotransferase activity.

Caption: Magnesium's role in the MAPK/ERK signaling cascade.

The PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another critical regulator of cell survival and proliferation. PI3K, a lipid kinase, and Akt, a serine/threonine kinase, are both magnesium-dependent enzymes that rely on MgATP to phosphorylate their respective substrates.

Caption: Magnesium's essential role in the PI3K-Akt signaling pathway.

Experimental Workflow for Investigating Magnesium's Role

The logical flow for a comprehensive investigation into the role of this compound in an enzymatic reaction is depicted below.

Caption: Workflow for elucidating magnesium's enzymatic role.

Conclusion

This compound is not merely a passive cofactor but an active and essential modulator of a vast number of enzymatic reactions. Its roles in stabilizing ATP, activating enzymes, and participating in substrate binding are fundamental to cellular metabolism and signaling. For researchers and drug development professionals, a thorough understanding of an enzyme's dependence on magnesium is critical for designing effective assays, interpreting kinetic data, and developing targeted therapeutics. The methodologies and data presented in this guide provide a framework for the systematic investigation of magnesium's multifaceted role in enzyme catalysis.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Direct spectrophotometry of magnesium in serum after reaction with hexokinase and glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility of Magnesium Sulfate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of magnesium sulfate (MgSO₄) in various organic solvents. Understanding the solubility of this inorganic salt is critical in numerous applications within the pharmaceutical industry, including drug formulation, synthesis, and purification processes where organic solvents are frequently employed. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations to illustrate key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound, an ionic compound, is largely dictated by the polarity of the solvent. Generally, it exhibits low solubility in most organic solvents compared to its high solubility in water. The following tables summarize the available quantitative data for the solubility of anhydrous this compound in several common organic solvents.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 15 | 0.276[1] |

| 25 | 0.224[1] | |

| 35 | 0.18[1] | |

| 45 | 0.153[1] | |

| 55 | 0.123[1] | |

| Ethanol | 15 | 0.025[1] |

| 35 | 0.02[1] | |

| 55 | 0.016[1] | |

| Isopropanol (IPA) | 25 | 1.43 (in a mixture of 39.3% IPA and 59.27% water)[1] |

| 25 | 11.8 (in a mixture of 12.1% IPA and 76.1% water)[1] | |

| 25 | 22.5 (in a mixture of 3% IPA and 74.5% water)[1] | |

| Glycerol | 25 | 26.3[1] |

Table 2: Solubility of this compound in Other Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Classification |

| Acetone | - | Insoluble[1][2] | Insoluble |

| Diethyl Ether | 18 | 1.16[1][2] | Slightly Soluble |

| Acetic Acid | - | Practically Insoluble[1] | Insoluble |

| Ethyl Acetate | - | Insoluble[1] | Insoluble |

| Formic Acid (95%) | 19 | 0.34[1] | Slightly Soluble |

| Methyl Acetate | - | Insoluble[1] | Insoluble |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an organic solvent is a fundamental experimental procedure. The most common and reliable method is the equilibrium concentration method , which involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

Apparatus and Reagents

-

Apparatus:

-

Constant temperature bath (e.g., water or oil bath) with precise temperature control (±0.1 °C).

-

Glass vials or flasks with airtight seals.

-

Magnetic stirrer and stir bars or a mechanical shaker.

-

Syringes and filters (e.g., PTFE syringe filters, 0.22 µm or 0.45 µm pore size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., ICP-OES for magnesium quantification, gravimetric analysis).

-

-

Reagents:

-

Anhydrous this compound (of high purity).

-

Organic solvent of interest (analytical grade or higher).

-

Experimental Procedure

-

Sample Preparation:

-

Add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

-

Equilibration:

-

Stir the mixture vigorously using a magnetic stirrer or mechanical shaker to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.[3][4]

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vial for several hours while maintaining the constant temperature.

-

Carefully draw a sample of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the sample through a syringe filter of an appropriate pore size into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Accurately weigh the collected filtrate.

-

Determine the concentration of this compound in the filtrate. Two common methods are:

-

Gravimetric Analysis: Evaporate the solvent from the known mass of the filtrate in an oven at a suitable temperature until a constant weight of the dry this compound is obtained.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Dilute the filtrate to a known volume and analyze the concentration of magnesium ions (Mg²⁺). This value can then be used to calculate the concentration of this compound.

-

-

-

Data Reporting:

-

Express the solubility as grams of this compound per 100 grams of solvent ( g/100 g).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent using the equilibrium concentration method.

References

- 1. This compound [chemister.ru]

- 2. Sulfuric acid magnesium salt (1:1) | MgSO4 | CID 24083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crystalline Architecture of Anhydrous Magnesium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of anhydrous magnesium sulfate (MgSO₄), a compound of significant interest in pharmaceutical and various industrial applications. Understanding its solid-state properties is crucial for controlling its behavior during manufacturing, formulation, and storage. This document delves into the crystallographic details of its known polymorphs, outlines the experimental procedures for their characterization, and visually represents key structural relationships.

Core Crystallographic Data

Anhydrous this compound is known to exist in at least two primary polymorphic forms under ambient conditions, both belonging to the orthorhombic crystal system. Theoretical studies also predict the existence of high-pressure polymorphs.[1][2] The crystallographic data for the experimentally determined ambient pressure polymorphs are summarized below.

Table 1: Crystallographic Data for Orthorhombic Polymorphs of Anhydrous MgSO₄

| Parameter | α-MgSO₄ | β-MgSO₄ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Cmcm (No. 63) | Pnma (No. 62) |

| Lattice Constants (Å) | a = 5.182, b = 7.893, c = 6.506[3] | a = 4.75, b = 6.64, c = 8.60[4] |

| Unit Cell Volume (ų) | 266.3 | 270.85[4] |

| Z (Formula units/cell) | 4[3] | 4 |

| Coordination Geometry | Mg²⁺: Octahedral (MgO₆) S⁶⁺: Tetrahedral (SO₄)[5] | Mg²⁺: Octahedral (MgO₆) S⁶⁺: Tetrahedral (SO₄)[4] |

Table 2: Atomic Coordination and Bond Distances for α-MgSO₄ (Cmcm)

| Atom | Wyckoff Position | Fractional Coordinates | Mg-O Bond Lengths (Å) | S-O Bond Lengths (Å) |

| Mg | 4a | (0, 0, 0) | 2.03 (x2), 2.18 (x4)[5] | - |

| S | 4c | (x, y, 1/4) | - | Not explicitly stated in search results |

| O1 | 8f | (0, y, z) | - | - |

| O2 | 8g | (x, y, 1/4) | - | - |

Note: Detailed atomic coordinates for S and O in the Cmcm structure require consulting the original publication by Rentzeperis and Soldatos (1958).

Table 3: Atomic Coordination and Bond Distances for β-MgSO₄ (Pnma)

| Atom | Wyckoff Position | Fractional Coordinates | Mg-O Bond Lengths (Å) | S-O Bond Lengths (Å) |

| Mg | 4a | (0, 0, 0)[4] | 1.98 - 2.25[4] | - |

| S | 4c | (0.975983, 3/4, 0.678877)[4] | - | 1.46 - 1.49[4] |

| O1 | 4c | (0.227773, 3/4, 0.124184)[4] | - | - |

| O2 | 4c | (0.537943, 3/4, 0.352614)[4] | - | - |

| O3 | 8d | (0.836649, 0.932465, 0.625238)[4] | - | - |

Experimental Protocols

The characterization of anhydrous this compound's crystal structure relies on established experimental techniques. The following sections detail the methodologies for sample preparation and structural analysis.

Synthesis of Anhydrous this compound

The preparation of anhydrous MgSO₄ for crystallographic analysis typically involves the dehydration of one of its hydrated forms.[3][6]

Objective: To prepare a fine crystalline powder of anhydrous MgSO₄ suitable for X-ray powder diffraction.

Materials:

-

This compound heptahydrate (MgSO₄·7H₂O) or other this compound hydrates.

-

Alternatively, magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium carbonate (MgCO₃) and sulfuric acid (H₂SO₄).[6][7]

-

Porcelain dish or crucible.

-

Furnace or a sand bath with a Bunsen burner.[3]

Procedure:

-

Starting Material Preparation (from hydrates): Place a known quantity of this compound heptahydrate (or another hydrate) into a porcelain crucible.

-

Dehydration: Heat the crucible in a furnace or on a sand bath. The temperature should be gradually increased to above 200°C to ensure the removal of all water of crystallization.[6] One method involves heating to 250°C.[8] Another approach is heating at approximately 500°C in a rotary drum.[9]

-

Alternative Synthesis (from oxide/carbonate):

-

Place chemically pure MgO, Mg(OH)₂, or MgCO₃ in a porcelain dish.

-

Carefully add a slight excess of dilute sulfuric acid to the dish and stir.[3][7]

-

Gently heat the resulting solution to evaporate the water.[3]

-

Continue heating the solid residue to a temperature above 200°C to ensure complete dehydration.

-

-

Sample Handling: Anhydrous MgSO₄ is highly hygroscopic.[3] All manipulations post-dehydration should be carried out in a dry atmosphere (e.g., in a glove box or using a desiccator) to prevent rehydration.

Crystal Structure Determination by X-ray Powder Diffraction (XRPD)

The primary technique for elucidating the crystal structure of anhydrous MgSO₄ has been X-ray powder diffraction, as single crystals are difficult to prepare.[3]

Objective: To obtain the diffraction pattern of anhydrous MgSO₄ and determine its crystal structure.

Instrumentation:

-

X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

-

Sample holder.

-

Data collection and analysis software.

Procedure:

-

Sample Preparation: The finely powdered anhydrous MgSO₄ is carefully packed into a sample holder. Care must be taken to minimize preferred orientation of the crystallites.

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Set the instrument parameters for data collection, including the 2θ angular range, step size, and counting time per step.

-

Initiate the X-ray source and detector to collect the diffraction pattern.

-

-

Data Analysis:

-

Phase Identification: The positions and relative intensities of the diffraction peaks are compared with databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to confirm the phase purity.

-

Unit Cell Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ).

-

Space Group Determination: The systematic absences of certain reflections in the diffraction pattern are used to identify the probable space group.[3] For example, for the Cmcm space group, reflections for (hkl) are observed only when h + k = 2n, and for (h0l) only when l = 2n.[3]

-

Structure Solution and Refinement: The atomic positions within the unit cell are determined by "trial and error" or more modern direct methods, often aided by comparison with isostructural compounds (e.g., NiSO₄ for α-MgSO₄).[3] The structural model is then refined using the Rietveld method to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Visualizations

The following diagrams illustrate the relationships between the polymorphs of anhydrous this compound and the experimental workflow for its characterization.

Caption: Polymorphic transitions of anhydrous MgSO₄.

Caption: Experimental workflow for MgSO₄ characterization.

References

- 1. New pressure-induced polymorphic transitions of anhydrous this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. [1705.10504] New Pressure-Induced Polymorphic Transitions of Anhydrous this compound [arxiv.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. mp-7572: MgSO4 (orthorhombic, Cmcm, 63) [legacy.materialsproject.org]

- 6. What are the preparation methods of anhydrous this compound-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | 7487-88-9 [chemicalbook.com]

The Pivotal Role of Magnesium Sulfate (MgSO₄) in Polymerase Chain Reaction (PCR) Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium ions (Mg²⁺) are an indispensable cofactor for the catalytic activity of DNA polymerases, playing a critical role in the efficiency, specificity, and fidelity of the polymerase chain reaction (PCR). While magnesium chloride (MgCl₂) is more commonly used, magnesium sulfate (MgSO₄) is the preferred magnesium salt for certain high-fidelity and long-range PCR applications. This technical guide provides a comprehensive overview of the function of MgSO₄ in PCR buffers, offering a detailed examination of its mechanism of action, practical guidance on concentration optimization, and a comparative analysis with MgCl₂. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize MgSO₄ for robust and reliable PCR outcomes.

The Core Function of Magnesium Ions in PCR

Magnesium ions are essential for the proper functioning of DNA polymerases. Their primary roles include:

-

Cofactor for DNA Polymerase: DNA polymerases require divalent cations, typically Mg²⁺, as a cofactor for their enzymatic activity. The magnesium ions are coordinated by the enzyme's active site and the phosphate groups of the incoming deoxynucleoside triphosphates (dNTPs). This coordination is crucial for the nucleophilic attack of the 3'-hydroxyl group of the primer on the alpha-phosphate of the dNTP, facilitating the formation of the phosphodiester bond.[1][2]

-

Stabilization of the DNA Duplex: Mg²⁺ ions interact with the negatively charged phosphate backbone of the DNA, stabilizing the primer-template duplex. This stabilization is critical for efficient primer annealing.

-

dNTP Binding: Magnesium ions form a soluble complex with dNTPs, which is the substrate recognized by the DNA polymerase.

The concentration of free Mg²⁺ is a critical parameter in a PCR reaction. Insufficient magnesium levels will result in low or no PCR product, as the polymerase will be inactive.[3] Conversely, an excessive concentration of Mg²⁺ can lead to decreased specificity by stabilizing non-specific primer binding and can also reduce the fidelity of some DNA polymerases.[3][4]

MgSO₄ vs. MgCl₂: A Comparative Analysis

The choice between MgSO₄ and MgCl₂ is largely dependent on the specific DNA polymerase being utilized. While both salts provide the essential Mg²⁺ ions, the anionic component (SO₄²⁻ vs. Cl⁻) can influence the overall performance of the reaction.

| Feature | MgSO₄ | MgCl₂ |

| Primary Polymerase Preference | High-fidelity proofreading polymerases (e.g., Pfu, Pwo)[5][6][7] | Non-proofreading polymerases (e.g., Taq)[6] |

| Reported Advantages | May enhance the activity of certain high-fidelity polymerases. | Generally effective for standard PCR applications. |

| Potential Considerations | The sulfate ion may interact differently with the polymerase and other buffer components compared to the chloride ion. | Higher concentrations can decrease the stringency of primer annealing, potentially leading to non-specific products.[3] |

Quantitative Data on Optimal Concentrations

Optimizing the Mg²⁺ concentration is a crucial step in establishing a robust PCR protocol. The optimal concentration can vary depending on the polymerase, template, primers, and dNTP concentration.

General Concentration Ranges

| PCR Application | Magnesium Salt | Typical Optimal Concentration Range |

| Standard PCR (Taq polymerase) | MgCl₂ | 1.5 - 2.5 mM |

| High-Fidelity PCR (Pfu polymerase) | MgSO₄ | 2.0 - 5.0 mM[5][8] |

| High-Fidelity PCR (Pwo polymerase) | MgSO₄ | 1.0 - 3.0 mM |

| Long-Range PCR | MgSO₄ | Often requires higher concentrations, optimization is critical. |

Impact of Mg²⁺ Concentration on PCR Performance

| Mg²⁺ Concentration | Effect on Yield | Effect on Specificity | Effect on Fidelity |

| Too Low | Low or no product | High (if any product is formed) | Generally high |

| Optimal | High | High | High |

| Too High | May decrease with very high concentrations | Low (non-specific products)[3] | Low (increased misincorporation)[3][4] |

Experimental Protocols

Protocol for Optimizing MgSO₄ Concentration

This protocol outlines a systematic approach to determining the optimal MgSO₄ concentration for a given PCR assay.

1. Objective: To identify the MgSO₄ concentration that yields the highest amount of the specific PCR product with minimal non-specific amplification.

2. Materials:

- DNA template

- Forward and reverse primers

- High-fidelity DNA polymerase (e.g., Pfu or Pwo)

- 10X PCR buffer without MgSO₄

- 100 mM MgSO₄ stock solution

- dNTP mix (10 mM each)

- Nuclease-free water

3. Methodology: a. Prepare a master mix containing all PCR components except for MgSO₄. b. Aliquot the master mix into separate PCR tubes. c. Create a series of reactions with varying final concentrations of MgSO₄. A typical range to test is 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, and 3.5 mM. d. Add the appropriate volume of the 100 mM MgSO₄ stock solution to each tube to achieve the desired final concentration. e. Add the DNA template to each reaction. f. Perform PCR using the appropriate cycling conditions for your target and polymerase. g. Analyze the PCR products by agarose gel electrophoresis.

4. Expected Results: The optimal MgSO₄ concentration will produce a bright, specific band of the expected size with little to no smearing or extra bands.

Mandatory Visualizations

Signaling Pathway: The Two-Metal-Ion Catalytic Mechanism of DNA Polymerase

Caption: The two-metal-ion mechanism of DNA polymerization.

Experimental Workflow: MgSO₄ Optimization

Caption: A logical workflow for optimizing MgSO₄ concentration in PCR.

Conclusion

The choice and concentration of the magnesium salt in a PCR buffer are critical determinants of the reaction's success. While MgCl₂ is suitable for many standard PCR applications, MgSO₄ is often the superior choice for high-fidelity and long-range PCR, particularly when using proofreading DNA polymerases such as Pfu and Pwo. A thorough understanding of the role of Mg²⁺ and a systematic approach to optimizing its concentration are essential for achieving high-yield, specific, and accurate DNA amplification. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the benefits of MgSO₄ for their critical PCR applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing your PCR [takarabio.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimal conditions to use Pfu exo– DNA polymerase for highly efficient ligation-mediated polymerase chain reaction protocols - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Magnesium Sulfate in the Structural Integrity and Stability of DNA and RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium sulfate, as a readily available source of divalent magnesium ions (Mg²⁺), plays a crucial and multifaceted role in the structure, stability, and function of nucleic acids. Its influence extends from maintaining the canonical double-helical structure of DNA to modulating the complex tertiary structures of RNA, thereby impacting a wide array of biological processes and biotechnological applications. This technical guide provides an in-depth analysis of the effects of this compound on DNA and RNA stability, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows.

The Fundamental Interactions of Magnesium Ions with Nucleic Acids

Magnesium ions are essential for the biological activity and structural integrity of nucleic acids. Their primary mode of action involves electrostatic interactions with the negatively charged phosphate backbone of both DNA and RNA. This charge neutralization reduces the electrostatic repulsion between the phosphate groups, thereby stabilizing the nucleic acid structure.

Magnesium ions can interact with nucleic acids in two primary ways:

-

Diffuse Binding: In this mode, fully hydrated Mg²⁺ ions form a delocalized cloud around the nucleic acid, nonspecifically screening the negative charges of the phosphate backbone. This is a long-range electrostatic interaction.

-

Site-Specific Binding: Here, partially or fully dehydrated Mg²⁺ ions directly coordinate with specific atoms on the nucleic acid, such as the phosphate oxygens, the N7 of purine bases (predominantly guanine), and the 2'-hydroxyl groups of ribose in RNA. These are short-range, more specific interactions that can be critical for the formation of specific tertiary structures in RNA.

The following diagram illustrates the fundamental interactions of magnesium ions with the DNA double helix.

Quantitative Effects of this compound on DNA Stability

The stability of the DNA double helix is commonly assessed by its melting temperature (Tm), the temperature at which half of the double-stranded DNA molecules dissociate into single strands. Magnesium ions significantly increase the Tm of DNA.

| DNA Sequence | [MgCl₂] (mM) | Tm (°C) | Reference |

| TTCTACCTATGTGAT | 1.5 | ~55 | [1] |

| GCAGTGGATGTGAGA | 1.5 | ~65 | [1] |

| CAGCCTCGTCGCAGC | 1.5 | ~75 | [1] |

| Generic DNA | 10⁻⁴ | ~65 | [2] |

| Generic DNA | 10⁻³ | ~70 | [2] |

| Generic DNA | 10⁻² | ~76 | [2] |

Note: While the provided data primarily uses MgCl₂, the stabilizing effect is attributed to the Mg²⁺ ion, and similar trends are expected with MgSO₄.

Quantitative Effects of this compound on RNA Stability

The influence of magnesium on RNA stability is more complex. While it generally stabilizes RNA secondary and tertiary structures, high concentrations of Mg²⁺ can also catalyze RNA degradation through in-line cleavage of the phosphodiester backbone. This dual role creates a "Goldilocks" scenario where an optimal magnesium concentration exists for maximal RNA lifetime[3].

The following table summarizes the effect of Mg²⁺ concentration on the melting temperature (Tm) and the change in Gibbs free energy (ΔG°₃₇) of RNA duplexes. A more positive ΔG°₃₇ indicates greater stability.

| [Mg²⁺] (mM) | Average Tm Change (°C) vs. 1M NaCl | Average ΔG°₃₇ Change (kcal/mol) vs. 1M NaCl | Reference |

| 0.5 | -5.2 | -0.85 | [4] |

| 1.5 | -2.1 | -0.30 | [4] |

| 3.0 | -0.4 | +0.03 | [4] |

| 10.0 | +1.6 | +0.41 | [4] |

These data suggest that at approximately 3.0 mM, Mg²⁺ provides a stabilizing effect on RNA duplexes comparable to 1 M NaCl[4].

The following diagram illustrates the dual role of magnesium ions in RNA stability.

Experimental Protocols

Protocol for DNA Thermal Denaturation Study using UV-Vis Spectrophotometry

This protocol outlines the determination of DNA melting temperature (Tm) in the presence of varying concentrations of this compound.

Materials:

-

Purified DNA sample of known concentration

-

This compound (MgSO₄) stock solution (e.g., 1 M)

-

Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare DNA-MgSO₄ solutions:

-

For each desired MgSO₄ concentration, prepare a solution containing the DNA sample at a final concentration of 0.5-1.0 A₂₆₀ units in the chosen buffer.

-

Include a control sample with no added MgSO₄.

-

Ensure the final volume is sufficient for the cuvette (e.g., 1 mL).

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at 260 nm.

-

Program a temperature ramp, for example, from 25°C to 95°C with a heating rate of 1°C/minute.

-

Set the instrument to record absorbance readings at regular temperature intervals (e.g., every 0.5°C or 1°C).

-

-

Measurement:

-

Blank the spectrophotometer with the buffer solution containing the corresponding MgSO₄ concentration.

-

Place the cuvette with the DNA sample in the temperature-controlled holder.

-

Start the temperature ramp and data acquisition.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature.

-

The resulting curve will be sigmoidal.

-

The Tm is the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values. This can be determined from the first derivative of the melting curve, where the peak corresponds to the Tm.

-

Protocol for RNA Stability Assay using Denaturing Agarose Gel Electrophoresis

This protocol assesses the integrity of RNA over time in the presence of this compound.

Materials:

-

Purified RNA sample

-

This compound (MgSO₄) stock solution

-

Incubation buffer (e.g., 50 mM HEPES, pH 7.1)

-

Nuclease-free water

-

Denaturing agarose gel electrophoresis system (including gel tank, power supply, and casting tray)

-

Agarose

-

MOPS buffer (10x)

-

Formaldehyde (37%)

-

Formamide

-

RNA loading dye

-

Ethidium bromide or other nucleic acid stain

-

Gel imaging system

Procedure:

-

Incubation:

-

Prepare reaction mixtures containing the RNA sample (e.g., 1-2 µg) in the incubation buffer with the desired final concentration of MgSO₄.

-

Incubate the reactions at a specific temperature (e.g., 37°C or 65°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and immediately stop the reaction by adding an equal volume of formamide-containing loading dye and placing it on ice.

-

-

Denaturing Agarose Gel Electrophoresis:

-

Prepare a denaturing agarose gel (e.g., 1.2% agarose in 1x MOPS buffer with formaldehyde).

-

Heat the RNA samples with loading dye at 65-70°C for 5-15 minutes to denature the RNA, then chill on ice.

-

Load the samples onto the gel.

-

Run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide or another nucleic acid stain.

-

Visualize the gel using a gel imaging system.

-

Assess the integrity of the RNA at each time point. Intact RNA will show distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotic RNA), while degraded RNA will appear as a smear at lower molecular weights.

-

The following diagram shows a general workflow for studying the effect of this compound on nucleic acid stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multiple magnesium ions in the ribonuclease P reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Goldilocks and RNA: where Mg2+ concentration is just right - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Physicochemical Landscape of Aqueous Magnesium Sulfate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of aqueous magnesium sulfate (MgSO₄) solutions across a range of concentrations. Understanding these fundamental characteristics—density, viscosity, electrical conductivity, and refractive index—is critical for a multitude of applications in research, pharmaceutical formulation, and drug development. This document summarizes key quantitative data in structured tables, details the experimental methodologies for their measurement, and visualizes relevant physiological mechanisms of action.

Physical Properties of Aqueous this compound Solutions

The physical properties of this compound solutions are intrinsically linked to their concentration and temperature. As the concentration of MgSO₄ increases, the intermolecular interactions within the solution change, leading to predictable shifts in its macroscopic characteristics.

Density

The density of an aqueous solution is a fundamental property that reflects the mass of the solute dissolved in a unit volume of the solvent. For this compound solutions, density increases with increasing concentration. This relationship is crucial for applications requiring precise solution preparation and characterization.

Table 1: Density of Aqueous this compound Solutions at 20°C

| Concentration (% by weight) | Density (g/cm³) |

| 5 | 1.050 |

| 10 | 1.102 |

| 15 | 1.156 |

| 20 | 1.212 |

| 25 | 1.270 |

Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is significantly influenced by the concentration of dissolved ions. In MgSO₄ solutions, viscosity increases with concentration due to the increased friction between the solvated ions and water molecules. This property is particularly relevant in the formulation of injectable drug products and in understanding fluid dynamics in biological systems.

Table 2: Viscosity of Aqueous this compound Solutions at 25°C

| Concentration (mol/L) | Viscosity (mPa·s) |

| 0.1 | 1.05 |

| 0.5 | 1.25 |

| 1.0 | 1.62 |

| 1.5 | 2.15 |

| 2.0 | 2.88 |

Note: Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.

Electrical Conductivity

The electrical conductivity of a solution is a measure of its ability to conduct an electric current, which is dependent on the concentration and mobility of ions. For this compound, a strong electrolyte, conductivity increases with concentration up to a certain point, after which ion-ion interactions can lead to a decrease in the rate of increase.

Table 3: Electrical Conductivity of Aqueous this compound Solutions at 25°C

| Concentration (% by weight) | Electrical Conductivity (mS/cm) |

| 1 | 7.6 |

| 5 | 27.4 |

| 10 | 42.7 |

| 15 | 54.2 |

| 20 | 51.1 |

Note: Data compiled from various sources.[1][2] The decrease in conductivity at higher concentrations is a known phenomenon.

Refractive Index

The refractive index of a solution is a dimensionless number that describes how light propagates through it. It is a sensitive measure of the concentration of a solute. For this compound solutions, the refractive index increases linearly with concentration.

Table 4: Refractive Index of Aqueous this compound Solutions at 20°C

| Concentration (% by weight) | Refractive Index |

| 5 | 1.338 |

| 10 | 1.348 |

| 15 | 1.358 |

| 20 | 1.368 |

| 25 | 1.378 |

Note: Data compiled from various sources.

Experimental Protocols

Accurate and reproducible measurement of these physical properties is paramount. The following sections detail the standard experimental methodologies.

Density Measurement

The density of aqueous solutions is typically determined using a pycnometer or a digital density meter.

Methodology:

-

Calibration: The pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with deionized water of a known temperature and weighed again to determine its exact volume.

-

Sample Preparation: A this compound solution of the desired concentration is prepared.

-

Measurement: The pycnometer is emptied, dried, and filled with the this compound solution. The filled pycnometer is then weighed.

-

Calculation: The mass of the solution is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the solution by the calibrated volume of the pycnometer.[1][3][4][5][6]

Viscosity Measurement

The viscosity of electrolyte solutions can be measured using various types of viscometers, with capillary viscometers being a common choice for their precision.[7][8]

Methodology:

-

Preparation: The capillary viscometer is cleaned and dried. The this compound solution is prepared and allowed to reach a constant temperature in a water bath.

-

Measurement: The solution is drawn up into the viscometer above the upper timing mark. The time taken for the liquid meniscus to fall between the upper and lower timing marks is measured.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the viscometer constant and t is the flow time. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the solution (η = ν * ρ).[7][8]

Electrical Conductivity Measurement

Electrical conductivity is measured using a conductivity meter, which consists of a probe with two or more electrodes.[9][10][11]

References

- 1. scribd.com [scribd.com]

- 2. faculty.weber.edu [faculty.weber.edu]

- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 4. sites.evergreen.edu [sites.evergreen.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chm.uri.edu [chm.uri.edu]

- 7. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]

- 8. blog.rheosense.com [blog.rheosense.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Optimizing Magnesium Sulfate Concentration in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

Magnesium sulfate (MgSO₄) is a widely utilized reagent in the field of protein crystallography, acting as a precipitant to induce the supersaturation required for crystal formation. Its effectiveness stems from its ability to decrease the solubility of proteins in a controlled manner, facilitating the orderly arrangement of protein molecules into a crystal lattice. The "salting out" effect, driven by the high ionic strength that this compound can achieve, is a primary mechanism.[1][2] Furthermore, the magnesium cation (Mg²⁺) itself can play a specific role in crystallization, potentially by stabilizing protein conformations or mediating crystal contacts, as evidenced by its unique success in crystallizing certain proteins where other salts have failed.[1][3]

The optimal concentration of this compound is not a universal value but is highly dependent on the intrinsic properties of the target protein, including its size, surface charge distribution, and hydrophobicity. Other critical factors that influence the ideal concentration include protein concentration, pH, temperature, and the presence of other additives or ligands.[2][4] Therefore, a systematic approach involving initial screening followed by fine-tuned optimization is essential to identify the precise conditions for successful crystallization.

Data Presentation: this compound Concentration Ranges

The following tables summarize typical concentration ranges for this compound in protein crystallization experiments, from initial screening to optimization.

Table 1: this compound Concentrations in Initial Crystallization Screens

| Screen Type | MgSO₄ Concentration Range (M) | Purpose | Notes |

| Sparse Matrix Screens | 0.05 - 2.0 M | To broadly sample a wide range of conditions and identify initial crystallization "hits". | Often combined with various buffers, pH values, and other additives like polymers (e.g., PEG). |

| Salt-Based Screens | 0.2 - 3.0 M | To specifically explore the effectiveness of different salts as precipitants. | Higher concentrations are used to drive the "salting out" process. |

| Additive Screens | 0.01 - 0.2 M | To investigate the effect of low concentrations of Mg²⁺ on crystal formation. | Used in conjunction with a primary precipitant (e.g., PEG or another salt). Divalent cations can sometimes aid in crystal packing.[3] |

Table 2: this compound Concentration Ranges for Optimization

| Optimization Technique | MgSO₄ Concentration Range | Purpose | Notes |

| Grid Screen | +/- 20-30% around the initial hit concentration | To finely tune the precipitant concentration to improve crystal size and quality. | Systematically varies MgSO₄ concentration against another variable like pH or protein concentration. |

| Gradient Optimization | Continuous gradient around the initial hit | To identify the precise optimal concentration within a narrow range. | Can be performed using techniques like microdialysis or free interface diffusion. |

| Additive Optimization | 0.01 - 0.1 M | To test the effect of low MgSO₄ concentrations on improving crystals grown with a different primary precipitant. | Small amounts of divalent cations can sometimes stabilize crystal contacts.[5] |

Experimental Protocols

Protocol 1: Initial Crystallization Screening using the Hanging Drop Vapor Diffusion Method

This protocol describes a general procedure for setting up an initial screen to identify promising crystallization conditions for a purified protein sample using this compound as a potential precipitant.

Materials:

-

Purified protein solution (5-20 mg/mL in a low ionic strength buffer)[5]

-

Crystallization screening kit or individual stock solutions containing a range of this compound concentrations, buffers, and pH values.

-

24-well or 96-well crystallization plates with reservoirs.

-

Siliconized glass cover slips or clear sealing tape.

-

Micropipettes and tips.

Procedure:

-

Prepare the Reservoir: Pipette 500 µL of the screening solution (containing a specific concentration of this compound and buffer) into the reservoir of a crystallization plate well.

-

Prepare the Drop: On a clean cover slip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.

-

Seal the Well: Invert the cover slip and place it over the reservoir, sealing the well with grease to create an airtight environment.

-

Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

-

Observe: Regularly inspect the drops under a microscope over a period of several days to weeks for the formation of crystals, precipitate, or clear drops.

-

Document: Carefully record the conditions (this compound concentration, pH, temperature) of any well that produces crystals or promising precipitate.

Protocol 2: Optimization of this compound Concentration using a Grid Screen

Once an initial crystallization "hit" is identified with this compound, this protocol can be used to refine the concentration to improve crystal quality.

Materials:

-

Purified protein solution.

-

Stock solutions of this compound (e.g., 3 M or 4 M).

-

Stock solution of the buffer from the initial hit condition.

-

Crystallization plates, cover slips, and pipettes.

Procedure:

-

Design the Grid: Create a 2D grid of conditions varying the concentration of this compound and another parameter, such as pH or protein concentration. For example, if the initial hit was at 1.2 M MgSO₄ and pH 7.0, the grid could explore MgSO₄ concentrations from 0.8 M to 1.6 M and pH values from 6.5 to 7.5.

-

Prepare Reservoir Solutions: Prepare the reservoir solutions for each condition in the grid by mixing the appropriate amounts of this compound stock, buffer stock, and water.

-

Set up Drops: Using the hanging drop or sitting drop vapor diffusion method, set up crystallization trials for each condition in the grid, as described in Protocol 1.

-

Incubate and Observe: Incubate the plates and regularly monitor for crystal growth.

-

Analyze Results: Compare the results across the grid to identify the optimal this compound concentration and pH that yields the largest, best-formed crystals.

Visualizations

References

- 1. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

Application of Magnesium Sulfate in the Precipitation of Proteins from Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental technique in downstream processing for the concentration and purification of proteins from complex mixtures such as cell lysates, serum, or industrial byproducts. The principle of "salting out" is a widely employed method for protein precipitation, which involves increasing the salt concentration in a protein solution to a point where the protein's solubility decreases, leading to its precipitation. While ammonium sulfate is the most traditionally used salt for this purpose, other salts from the Hofmeister series, such as magnesium sulfate (MgSO₄), can also be an effective alternative.

This compound, a salt containing a divalent cation (Mg²⁺) and a sulfate anion (SO₄²⁻), is highly effective in protein precipitation due to the strong ability of the sulfate ion to reduce protein solubility. This document provides detailed application notes and protocols for the use of this compound in precipitating proteins from solution, including quantitative comparisons with other salts.

Mechanism of Action: Salting Out

The solubility of proteins in aqueous solutions is dependent on the interactions between the protein surface and water molecules, forming a hydration shell that keeps the protein in solution. The addition of a salt like this compound introduces ions that compete for water molecules.

At high concentrations, the salt ions sequester a significant number of water molecules to form their own hydration shells. This reduces the amount of water available to interact with the protein molecules. Consequently, protein-protein interactions become more favorable than protein-solvent interactions, leading to protein aggregation and precipitation.[1] The effectiveness of different salts in this process is described by the Hofmeister series, which ranks ions based on their ability to precipitate proteins. Sulfate (SO₄²⁻) is one of the most effective anions for salting out.

Key Factors Influencing this compound Precipitation

Several factors can influence the efficiency and selectivity of protein precipitation with this compound:

-

Concentration of this compound: The concentration of MgSO₄ is the primary determinant of precipitation. Different proteins will precipitate at different salt concentrations. By gradually increasing the MgSO₄ concentration, a fractional precipitation can be achieved, allowing for the separation of different proteins.

-

Temperature: The solubility of this compound in water is temperature-dependent. At 20°C, the solubility is approximately 35 g per 100 g of water, while at 100°C, it increases to about 73 g per 100 g of water.[2] It is crucial to control the temperature during the precipitation process to ensure reproducibility. Most protein precipitation protocols are performed at low temperatures (e.g., 4°C) to maintain protein stability.

-

pH of the Solution: The pH of the protein solution affects the net charge on the protein surface. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the solution to the pI of the target protein can enhance precipitation efficiency at a lower salt concentration.

-

Protein Concentration: The initial concentration of the protein in the solution can also impact the precipitation process. Higher protein concentrations generally require lower salt concentrations for precipitation to occur.

Data Presentation: Quantitative Comparison of Precipitating Agents

The following table summarizes a study comparing the effectiveness of this compound with other salts in precipitating protein from mung bean wastewater.

| Precipitating Salt | Concentration | Protein Purity of Precipitate (%) | Reference |

| This compound (MgSO₄) | 10 g/L | 78.61% | [2] |

| Ammonium Sulfate ((NH₄)₂SO₄) | 10 g/L | 50.59% | [2] |

| Calcium Chloride (CaCl₂) | 10 g/L | 47.22% | [2] |

This data indicates that under the specified conditions, this compound was significantly more effective at precipitating a higher purity protein isolate compared to ammonium sulfate and calcium chloride.[2]

Experimental Protocols

Protocol 1: General Protocol for Protein Precipitation using this compound

This protocol provides a general procedure for precipitating proteins from a solution using this compound. It is recommended to optimize the MgSO₄ concentration for each specific protein of interest.

Materials:

-

Protein solution (e.g., cell lysate, serum)

-

This compound heptahydrate (MgSO₄·7H₂O)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

-

Centrifuge capable of reaching 10,000 x g

-

Chilled centrifuge tubes

-

Stir plate and stir bar

Procedure:

-

Preparation of Protein Solution:

-

Clarify the initial protein solution by centrifugation at 10,000 x g for 20-30 minutes at 4°C to remove any cellular debris or insoluble material.

-

Transfer the supernatant to a clean, chilled beaker and place it on a stir plate in a cold room or on ice.

-

-

Addition of this compound:

-

While gently stirring the protein solution, slowly add solid this compound heptahydrate to the desired saturation level. To avoid denaturation, add the salt in small increments, allowing it to dissolve completely before adding the next portion.

-

Note on Calculating MgSO₄ amount: A 100% saturated solution of MgSO₄ at 20°C contains approximately 35 g of MgSO₄ heptahydrate per 100 mL of water. To achieve a certain percentage of saturation, calculate the required amount of salt accordingly. For example, for a 40% saturation in 100 mL of solution, you would add approximately 14 g of MgSO₄·7H₂O.

-

-

Incubation:

-

Once all the this compound has been added and dissolved, continue to stir the solution gently for an additional 30-60 minutes at 4°C to allow for the equilibration and formation of the protein precipitate.

-

-

Collection of Precipitate:

-

Transfer the solution to chilled centrifuge tubes.

-

Centrifuge at 10,000 x g for 20-30 minutes at 4°C to pellet the precipitated protein.

-

-

Further Processing:

-

Carefully decant the supernatant. The supernatant can be saved for analysis of any proteins that did not precipitate at this salt concentration.

-

The protein pellet can be resolubilized in a minimal volume of a suitable buffer for further purification steps like dialysis to remove excess salt, followed by chromatography.

-

Protocol 2: Fractional Precipitation of Proteins using this compound